3-((2R,6S)-2,6-Dimethylpiperidin-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C₁₀H₁₉ClN₂O₂. It is a derivative of propanoic acid and features a piperidine ring, which contributes to its biological activity. This compound is classified as an amino acid derivative and is primarily used in pharmaceutical research and development due to its potential therapeutic applications.
The compound is sourced from various chemical suppliers, including Matrix Scientific, which lists it under CAS Number 103274-94-8 . In terms of classification, it falls under the category of pharmaceutical intermediates and active pharmaceutical ingredients. Its structure includes a piperidine moiety, which is significant in medicinal chemistry for its role in drug design and interaction with biological targets.
The synthesis of 3-((2R,6S)-2,6-Dimethylpiperidin-1-yl)propanoic acid hydrochloride typically involves multi-step organic reactions. One common approach includes the following steps:
The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts may be employed to facilitate the coupling process. Purification often involves recrystallization or chromatography techniques to isolate the final product in high purity.
The molecular structure of 3-((2R,6S)-2,6-Dimethylpiperidin-1-yl)propanoic acid hydrochloride consists of a piperidine ring substituted at the nitrogen with a propanoic acid chain. The stereochemistry at positions 2 and 6 of the piperidine ring (designated as 2R and 6S) is crucial for its biological activity.
3-((2R,6S)-2,6-Dimethylpiperidin-1-yl)propanoic acid hydrochloride can participate in various chemical reactions typical for amino acids and piperidine derivatives:
These reactions are often facilitated by specific catalysts or under controlled temperature and pressure conditions to optimize yield and selectivity.
The mechanism of action for 3-((2R,6S)-2,6-Dimethylpiperidin-1-yl)propanoic acid hydrochloride primarily revolves around its interaction with biological targets such as enzymes or receptors. It may act as an inhibitor or modulator in biochemical pathways relevant to pharmacological effects.
Research indicates that compounds with similar structures have shown efficacy in inhibiting specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders or other diseases .
Relevant analyses such as NMR spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the compound.
3-((2R,6S)-2,6-Dimethylpiperidin-1-yl)propanoic acid hydrochloride has several applications in scientific research:
The ongoing research into this compound highlights its significance in advancing medicinal chemistry and pharmacology.
The stereoselective construction of the (2R,6S)-2,6-dimethylpiperidine moiety is achieved through chiral resolution or asymmetric hydrogenation. Diastereomeric salts formed with chiral acids (e.g., L-tartaric acid or di-p-toluoyl-D-tartaric acid) enable separation of the trans-isomer. Catalytic asymmetric methods employ transition-metal complexes with BINAP-type ligands for hydrogenation of tetrahydropyridine intermediates. The trans configuration is stabilized by minimized 1,3-diaxial interactions in the chair conformation, confirmed by X-ray crystallography and nuclear Overhauser effect spectroscopy (NOESY) [5]. Key parameters include:
Table 1: Enantioselective Synthesis Optimization Parameters
Parameter | Optimal Condition | Impact on Stereoselectivity |
---|---|---|
Chiral resolving agent | Di-p-toluoyl-D-tartaric acid | >98% trans diastereomeric excess |
Hydrogenation catalyst | Ru-(S)-BINAP | 95% enantiomeric excess |
Reaction temperature | -10°C to 0°C | Prevents racemization |
The propanoic acid linker is introduced via Michael addition or alkylation of the piperidine nitrogen. 3-Bromopropanoic acid or methyl acrylate serve as electrophiles, with subsequent hydrolysis converting esters to carboxylic acids. Microwave-assisted synthesis (120°C, 30 minutes) enhances conversion rates to >95%. Protecting group strategies (e.g., tert-butoxycarbonyl) prevent quaternary ammonium salt formation during N-alkylation. The carboxylate group's pKa (~4.5) facilitates selective salt formation in downstream processing [2] [6]. Critical considerations include:
Hydrochloride salt formation employs hydrogen chloride in anhydrous ethereal solvents (diethyl ether or tert-butyl methyl ether) to precipitate the crystalline salt. Co-solvent systems (isopropanol/water mixtures) enhance crystal habit uniformity. Anti-solvent crystallization via acetone addition achieves >99.5% purity and reduces residual solvents to <300 ppm (ICH limits). Polymorph screening identifies Form I (monoclinic P21/c) as the thermodynamically stable phase below 40°C [4].
Table 2: Crystallization Process Variables and Outcomes
Variable | Condition A | Condition B | Optimal |
---|---|---|---|
Solvent ratio (IPA:H₂O) | 4:1 | 3:1 | 3.5:1 |
HCl addition rate | 5 mL/min | 1 mL/min | 2 mL/min |
Final pH | 1.8 | 2.5 | 2.2 |
Crystal morphology | Needles | Platelets | Prismatic |
Residual solvent | 800 ppm | 350 ppm | 210 ppm |
Chiral pool syntheses utilize L-glutamic acid or L-lysine as starting materials, while catalytic asymmetric hydrogenation of dehydroamino acid derivatives provides efficient alternatives. Pd-catalyzed enantioselective N-allylation with (2S,5S)-2,5-diphenylphospholane ligands achieves >90% enantiomeric excess for piperidine ring formation. Enzymatic desymmetrization using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes meso-diesters, enabling access to enantiopure trans-2,6-disubstituted piperidines. Continuous flow hydrogenation with immobilized catalysts enhances productivity (space-time yield: 120 g·L⁻¹·h⁻¹) and reduces metal leaching to <5 ppm [5] [6]. Key advances include:
These integrated methodologies establish robust access to the target compound with precise stereochemical fidelity, enabling its application as a chiral building block in pharmaceutical synthesis [5].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: